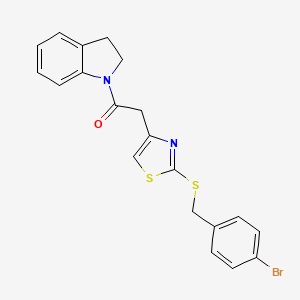
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that features a thiazole ring, a bromobenzyl group, and an indoline moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced via a nucleophilic substitution reaction, where a bromobenzyl halide reacts with the thiazole derivative.
Attachment of the Indoline Moiety: The final step involves the coupling of the indoline moiety to the thiazole ring, which can be done using a variety of coupling reagents and conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and automated synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the indoline moiety.
Reduction: Reduction reactions could target the carbonyl group or the thiazole ring.
Substitution: The bromobenzyl group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can react with the bromobenzyl group under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, compounds with thiazole and indoline structures can interact with enzymes, receptors, or other proteins, modulating their activity. The bromobenzyl group might enhance binding affinity or selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-((4-Chlorobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
- 2-(2-((4-Methylbenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone
Uniqueness
The presence of the bromobenzyl group in 2-(2-((4-Bromobenzyl)thio)thiazol-4-yl)-1-(indolin-1-yl)ethanone may confer unique properties such as increased lipophilicity, enhanced binding interactions, or specific electronic effects that differentiate it from similar compounds.
Properties
IUPAC Name |
2-[2-[(4-bromophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-(2,3-dihydroindol-1-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2OS2/c21-16-7-5-14(6-8-16)12-25-20-22-17(13-26-20)11-19(24)23-10-9-15-3-1-2-4-18(15)23/h1-8,13H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDMQGUSVHCVLS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
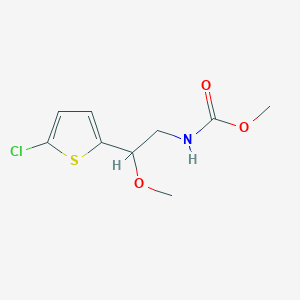
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)
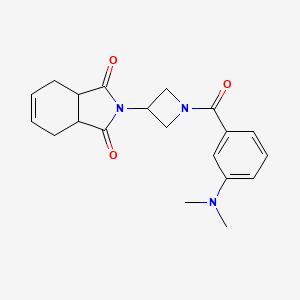
![1-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2373073.png)
![3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one](/img/structure/B2373075.png)

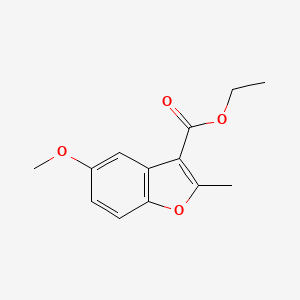
![[(4-methoxybenzoyl)amino] (E)-3-(furan-2-yl)prop-2-enoate](/img/structure/B2373080.png)
![2-ethoxy-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2373081.png)
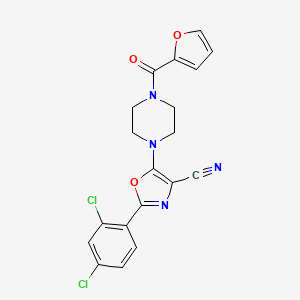
![2-Chloro-1-{4-[(dimethyl-1,2-oxazol-4-yl)sulfonyl]piperazin-1-yl}ethan-1-one](/img/structure/B2373085.png)
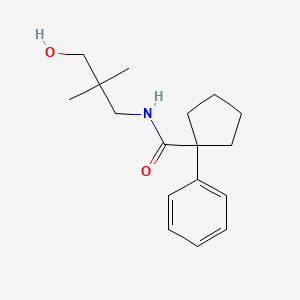
![N-[4-(acetylamino)phenyl]-7-chloro-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide](/img/structure/B2373088.png)
![1-[4-[4-(4-Propan-2-ylpyrimidin-2-yl)piperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2373089.png)
